methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
Description
Chemical Structure: Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate is a chiral compound with the molecular formula C₁₁H₁₂F₃NO₂ (MW: 247.21 g/mol). It features an (R)-configured amino group at the β-position of the propanoate ester and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key motif in medicinal chemistry .
Properties
IUPAC Name |
methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOKNDFGYDXGGN-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable amino acid derivative to form an intermediate compound.
Reduction: The intermediate is then reduced to form the desired amino alcohol.
Esterification: Finally, the amino alcohol is esterified with methanol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Pharmaceuticals
Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structural properties allow for the development of drugs with enhanced efficacy and safety profiles.
- Mechanism of Action : The compound interacts with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects in treating diseases, particularly those affecting the central nervous system.
Agrochemicals
In the field of agrochemicals, this compound is utilized in developing pesticides and herbicides. The trifluoromethyl group contributes to its biological activity, enhancing its effectiveness against target pests while potentially reducing environmental impact.
Materials Science
This compound is employed in creating advanced materials with specific properties such as high thermal stability and resistance to degradation. These materials are valuable in various industrial applications, including coatings and polymers.
Case Studies
- Pharmaceutical Development : Research has demonstrated that this compound exhibits significant enzyme inhibition properties, making it a candidate for developing treatments for neurodegenerative diseases. Studies involving its interaction with specific receptors have shown promising results in modulating neurotransmitter activity.
- Agrochemical Efficacy : In agricultural studies, formulations containing this compound have been tested for their effectiveness against common pests. Results indicate that its application can lead to a significant reduction in pest populations while maintaining crop health.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1228550-48-8 (free base); hydrochloride form also available (CID 29059445) .
- Stereochemistry : The (3R) configuration is critical for enantioselective interactions in biological systems .
Comparison with Structural Analogs
The compound’s structural analogs differ in substituent positions, electronic properties, and stereochemistry. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Biological Activity
Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, also known by its CAS number 1038323-37-3, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12F3NO2
- Molecular Weight : 247.21 g/mol
- CAS Number : 1038323-37-3
Structure
The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity by influencing lipophilicity and electronic properties.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific receptors or pathways.
- Case Study : A study demonstrated that a related compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. This suggests that this compound may also possess similar anticancer properties due to its structural features .
Neuroprotective Effects
Compounds with amino acid structures have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. The ability to inhibit acetylcholinesterase and modulate neurotransmitter levels is crucial for their efficacy.
- Mechanism : The amino group in this compound may contribute to its interaction with cholinergic receptors, enhancing cognitive function and providing neuroprotection .
Anti-inflammatory Activity
Inflammation plays a significant role in various diseases, including cancer and neurodegenerative disorders. Compounds with similar structural motifs have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
- Research Findings : Studies indicate that related compounds can inhibit the production of TNF-alpha and IL-6, which are critical mediators of inflammation . This suggests potential therapeutic applications for this compound in inflammatory conditions.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate with high enantiomeric purity?
- Methodology :
- Chiral Catalysis : Use asymmetric hydrogenation or enzymatic resolution to achieve the (3R)-configuration. For example, chiral auxiliaries like (R)-BINAP ligands can direct stereoselective reductions of α,β-unsaturated precursors .
- Reductive Amination : React 3-(trifluoromethyl)benzaldehyde with methyl 3-aminopropanoate derivatives under reducing conditions (e.g., NaBH₃CN) to form the stereocenter. Monitor reaction progress via TLC or HPLC .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., using methanol/water mixtures) ensures high purity (>98%) .
Q. How can researchers validate the structural integrity and stereochemistry of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogs (e.g., 3-fluorophenyl derivatives) to confirm substituent positions. The trifluoromethyl group shows a characteristic ¹⁹F NMR peak near -60 ppm .
- Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers and verify >99% enantiomeric excess .
- X-ray Crystallography : Resolve crystal structures of salts (e.g., hydrochloride) to unambiguously confirm stereochemistry .
Q. What are the critical physicochemical properties influencing this compound’s solubility and stability?
- Key Properties :
- LogP : The trifluoromethyl group increases lipophilicity (predicted LogP ~2.5), enhancing membrane permeability but reducing aqueous solubility. Use DMSO for stock solutions .
- pKa : The amino group (pKa ~8.5) and ester (pKa ~-1) dictate pH-dependent solubility. Stability studies in buffers (pH 1–9) show degradation <5% over 24 hours at 25°C .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic profile compared to non-fluorinated analogs?
- Mechanistic Insights :
- Metabolic Stability : Fluorination reduces oxidative metabolism by CYP450 enzymes, extending half-life (e.g., t₁/₂ = 4.2 hours in murine models vs. 1.8 hours for non-fluorinated analogs) .
- Protein Binding : The trifluoromethyl group enhances binding to serum albumin (95% vs. 80% for chlorinated analogs), altering free drug concentration .
- Structural Comparisons : Replace the trifluoromethyl group with Cl, Br, or CH₃ to assess effects on potency (see comparative data in ).
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for enzyme X) may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme conformation. Standardize protocols using TRIS (pH 7.4) and 1 mM EDTA .
- Batch Purity : Impurities >2% (e.g., diastereomers) skew results. Validate purity via LC-MS and orthogonal methods .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., GPCRs). The amino group forms hydrogen bonds with Asp113 in receptor Y, while the trifluoromethyl group stabilizes hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .
Methodological Challenges and Solutions
Q. What are the best practices for scaling up synthesis without compromising enantiopurity?
- Process Optimization :
- Continuous Flow Chemistry : Reduces racemization risk by minimizing residence time at high temperatures (e.g., 50°C, 10-minute retention) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric ratio in real-time .
Q. How to design SAR studies to elucidate the role of the phenyl ring’s substitution pattern?
- SAR Framework :
- Substituent Scanning : Synthesize analogs with electron-withdrawing (NO₂, CF₃) or donating (OCH₃, NH₂) groups at meta/para positions. Bioassay results (e.g., IC₅₀ shifts from 15 μM to 2 μM with CF₃) highlight electronic effects .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity. Cross-validated q² >0.5 indicates predictive reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
